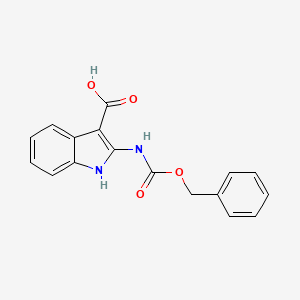

2-(Benzyloxycarbonylamino)indole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(Benzyloxycarbonylamino)indole-3-carboxylic acid” is a derivative of indole-3-carboxylic acid . Indole-3-carboxylic acid derivatives have been reported to have significant herbicidal activity . They are synthesized from tryptophan and have been found to play essential roles in plant life cycles .

Synthesis Analysis

The synthesis of indole-3-carboxylic acid derivatives involves the design and creation of novel compounds that act as antagonists to the auxin receptor protein TIR1 . The process involves the conversion of indole-3-acetonitrile into indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH), thereby releasing cyanide .Chemical Reactions Analysis

Indole-3-carboxylic acid derivatives are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The reaction involves the formation of the corresponding imine and its subsequent cyclization by the action of a base .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The synthesis of various hydroxyindole-3-carboxylic acids, including derivatives of 2-(benzyloxycarbonylamino)indole-3-carboxylic acid, has been extensively studied due to their importance in biology and medicine. These acids are synthesized from corresponding benzyloxyindoles through a series of reactions involving Grignard reagents, ethyl chloroformate, and alkaline hydrolysis (Marchelli, Hutzinger, & Heacock, 1969).

Photostimulated Reactions

- Photostimulated C-O cyclization of anions from 2-indole carboxamides, including derivatives of this compound, has been found to proceed with good yields, offering a pathway for the synthesis of various benzoxazoles (Vaillard et al., 2012).

Lewis Acid-Mediated Carboxylation

- Lewis acid-mediated carboxylation using dialkylaluminum chlorides is applicable to 1-substituted indoles, including this compound derivatives, yielding various indole-3-carboxylic acids. This method provides an efficient way to synthesize these acids with good yields (Nemoto et al., 2009).

Reactivity and Stability

- The stability and reactivity of indole-2-carboxylic acid and its derivatives, including this compound, have been studied, emphasizing their stability toward acid and oxidation conditions while remaining reactive at the 3-position (Murakami, 1987).

Carboxylation under Basic Conditions

- Indole-3-carboxylic acids can be prepared directly from indoles, including this compound derivatives, through carboxylation with atmospheric pressure of carbon dioxide under basic conditions, offering a straightforward synthesis method (Yoo et al., 2012).

Novel Synthesis Methods

- Novel synthetic methods have been developed for biologically active indole derivatives, including those related to this compound, which are relevant in medicinal chemistry and drug development (Sharma, 2017).

Eigenschaften

IUPAC Name |

2-(phenylmethoxycarbonylamino)-1H-indole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c20-16(21)14-12-8-4-5-9-13(12)18-15(14)19-17(22)23-10-11-6-2-1-3-7-11/h1-9,18H,10H2,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADCPPQNYKXTNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=C(C3=CC=CC=C3N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-isopropylacetamide](/img/structure/B2831559.png)

![6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2831562.png)

![2-(4-benzylpiperazino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2831572.png)

![4-((2,5-dimethylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2831574.png)

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide](/img/structure/B2831575.png)

![Diethyl 5-(2-(benzo[d]thiazol-2-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2831581.png)